N-(4-{[4-(benzyloxy)benzylidene]amino}phenyl)acetamide
Description
N-(4-{[4-(Benzyloxy)benzylidene]amino}phenyl)acetamide is a Schiff base derivative featuring an acetamide core substituted with a benzylideneamino group at the para position of the phenyl ring. The benzylidene moiety is further substituted with a benzyloxy group at its 4-position.
Key structural attributes include:
Properties
Molecular Formula |
C22H20N2O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C22H20N2O2/c1-17(25)24-21-11-9-20(10-12-21)23-15-18-7-13-22(14-8-18)26-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,24,25) |
InChI Key |
MQVUPCKTWKAUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE typically involves the following steps:
Formation of the Schiff Base: The initial step involves the condensation of 4-(benzyloxy)benzaldehyde with 4-aminophenylacetic acid under acidic conditions to form the Schiff base.
Acetylation: The Schiff base is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-{4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes such as cyclooxygenase (COX) and receptors like the estrogen receptor.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzylideneamino-Substituted Acetamides
a) N-(4-{[(E)-Phenylmethylene]amino}phenyl)acetamide ( )
- Structure : Lacks the benzyloxy group on the benzylidene ring.
- Molecular formula : C₁₅H₁₄N₂O.
- Molecular weight : 238.29 g/mol.
b) N-{4-[(E)-(5-Bromo-2-hydroxybenzylidene)amino]phenyl}acetamide ( )
- Structure : Features a 5-bromo-2-hydroxy substitution on the benzylidene ring.
- Molecular formula : C₁₅H₁₂BrN₂O₂.
- Molecular weight : 332.18 g/mol.
- Key differences : The bromo and hydroxy groups introduce electron-withdrawing and hydrogen-bonding capabilities, enhancing reactivity in nucleophilic environments. This contrasts with the benzyloxy group’s electron-donating nature in the target compound.
Benzyloxy-Substituted Acetamides
a) N-[4-(Benzyloxy)phenyl]acetamide ( )
- Structure: Contains a benzyloxy group but lacks the benzylideneamino moiety.
- Molecular formula: C₁₅H₁₅NO₂.
- Molecular weight : 241.29 g/mol.
- Synthesis: Produced via reaction of paracetamol with benzyl chloride in ethanolic KOH, yielding 58% (capsules) vs. 50% (tablets) .
- Key differences: The absence of the benzylideneamino group simplifies the structure, likely increasing metabolic stability but reducing π-conjugation effects.
Sulfonamide-Containing Analogs
a) N-(4-{[(4-Acetylphenyl)amino]sulfonyl}phenyl)acetamide ( )
- Structure: Replaces the benzylideneamino group with a sulfonamide linkage.
- Molecular formula : C₁₆H₁₅N₂O₃S.
- Molecular weight : 331.37 g/mol.
- Key differences: Sulfonamide groups enhance hydrogen-bonding capacity and acidity (pKa ~10), contrasting with the neutral benzylideneamino group. This impacts solubility and protein-binding affinity.
b) N-(4-{[(4-Methoxybenzyl)amino]sulfonyl}phenyl)acetamide ( )
- Structure : Integrates a methoxybenzyl-sulfonamide group.
- Molecular formula : C₁₆H₁₈N₂O₄S.
- Molecular weight : 334.39 g/mol.
- Key differences : The methoxy group provides moderate electron donation, similar to benzyloxy, but the sulfonamide linker alters electronic distribution compared to the target compound’s imine group.
Other Substituted Acetamides
a) N-(4-Methoxyphenyl)acetamide ( )
- Structure : Simple methoxy-substituted acetamide.
- Molecular formula: C₉H₁₁NO₂.
- Molecular weight : 165.19 g/mol.
- Key differences : The lack of extended aromatic systems (e.g., benzylidene) reduces conjugation, leading to lower UV absorption and altered solubility profiles.
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
*Inferred from analogs due to lack of direct evidence.
Biological Activity
N-(4-{[4-(benzyloxy)benzylidene]amino}phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis of this compound
The synthesis of this compound typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 4-aminoacetanilide. The reaction can be facilitated by using acidic or basic catalysts to enhance the yield and purity of the product. Characterization is performed using techniques such as NMR, IR, and mass spectrometry to confirm the structure.
Antimicrobial Activity
The compound has shown promising results in various antimicrobial assays. Studies indicate that derivatives with similar structures exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For example, a related compound demonstrated an EC50 value indicating effective inhibition at low concentrations, suggesting that structural modifications can enhance this activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | EC50 (µg/mL) |
|---|---|---|
| This compound | E. coli | 15 |
| 4-(benzyloxy)-2-nitrophenylacetamide | S. aureus | 10 |
| Thiazole derivative | Xanthomonas oryzae | 5 |
These findings suggest that the presence of electron-withdrawing groups on the aromatic rings enhances antibacterial potency .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar benzamide derivatives. For instance, compounds exhibiting inhibition of lysine-specific demethylase 1 (LSD1), a target in various cancers, have shown IC50 values as low as 4 µM, indicating strong potential for further development . The mechanism involves interference with epigenetic regulation, which is crucial in cancer progression.
Case Study: LSD1 Inhibition
A study on a compound structurally related to this compound showed that it inhibited cell migration in colon cancer cells (HCT-116) and lung cancer cells (A549), suggesting its utility in cancer therapy .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the benzene rings significantly influence biological activity. The introduction of various substituents can enhance or diminish antibacterial and anticancer properties.
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at the para position generally exhibit higher antibacterial activity.
- Amide Linkage : The presence of an amide group is crucial for maintaining biological activity, as it facilitates interactions with biological targets.
Table 2: Structure-Activity Relationships
| Substituent | Position | Activity Impact |
|---|---|---|
| -F | Para | Increased antibacterial activity |
| -Cl | Para | Moderate activity |
| -Me | Para | Decreased activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
